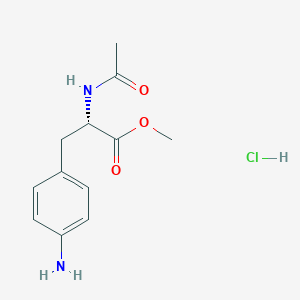

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl

Vue d'ensemble

Description

“(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl” is a chemical compound. It is also known as "Methyl L-phenylalaninate hydrochloride" . It is used in the manufacture of specialty chemicals .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method is the amidomalonate synthesis, which involves the use of a base to abstract a proton from the alpha carbon, followed by alkylation with an alkyl halide . Another method could involve the reductive amination of an α-keto acid .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, acid anhydrides can react with amines to form amides . Also, protodeboronation of pinacol boronic esters could be a relevant reaction .Physical and Chemical Properties Analysis

This compound appears as a solid . Its melting point is between 133-137 °C . It is suitable for solution phase peptide synthesis .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have explored various synthesis methods for compounds similar to "(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl". For instance, the synthesis and properties of hypotensive N-alkylaminopropionic esters and hydroxamic acids have been reported, highlighting their potential in producing blood pressure-lowering effects (Coutts et al., 1971). Furthermore, studies on the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to quinazoline oxides demonstrate the versatility of amino acid esters in synthesizing complex organic compounds (Stauss et al., 1972).

Enzymatic Activity and Biological Processes

Investigations into the substrate specificity of carboxylesterase isozymes have provided insights into the enzymatic processes involving amino acid esters, revealing differences in hydrolysis capabilities and implications for drug metabolism (Imai et al., 2006). Additionally, the use of amino acid ester salts as corrosion inhibitors illustrates the practical applications of these compounds in protecting materials, with studies confirming their effectiveness and providing a green alternative to traditional inhibitors (Aslam et al., 2020).

Applications in Material Science

Research has also extended into the field of material science, where amino acid esters have been utilized in the synthesis of supramolecular dendrimers. These studies demonstrate the potential of amino acid derivatives in creating highly organized structures with applications in nanotechnology and materials engineering (Percec et al., 2006).

Pharmaceutical and Biomedical Applications

In the pharmaceutical domain, amino acid methyl esters have been investigated for their role as intermediates in drug synthesis, highlighting their importance in the development of new therapeutic agents (Li & Sha, 2008). Additionally, the synthesis of novel compounds with antimicrobial and antiproliferative activities showcases the potential of amino acid derivatives in addressing various health challenges (Božić et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9;/h3-6,11H,7,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCIJUQAYQIYHB-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

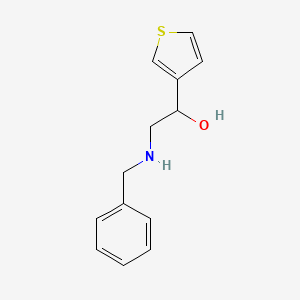

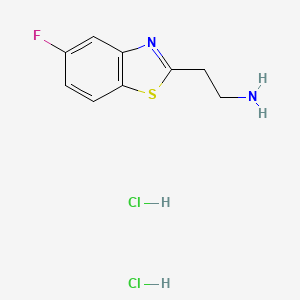

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)

![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)

![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)